molecular formula C11H10N2O B184974 N-(quinolin-6-yl)acetamide CAS No. 22433-76-7

N-(quinolin-6-yl)acetamide

Cat. No.: B184974
CAS No.: 22433-76-7
M. Wt: 186.21 g/mol
InChI Key: GJEUIVYGSBNNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(quinolin-6-yl)acetamide is an organic compound featuring a quinoline core substituted with an acetamide group at the 6-position. Quinoline derivatives are widely studied due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

N-quinolin-6-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEUIVYGSBNNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176975
Record name Acetamide, N-6-quinolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-76-7
Record name N-6-Quinolinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22433-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-6-quinolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22433-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-6-quinolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Quinolin-6-yl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKD9AEB999
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Overview

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (HATU) and N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation between quinolin-6-amine and acetic acid. HATU activates the carboxylic acid, enabling coupling under mild conditions.

Detailed Procedure

  • Reagents :

    • Quinolin-6-amine (1 equiv, 1.0869 mmol)

    • Acetic acid (2 equiv, 2.1739 mmol)

    • HATU (2.5 equiv, 2.7173 mmol)

    • DIPEA (3.75 equiv, 4.0869 mmol)

    • Dimethylformamide (DMF, 10 mL per 300 mg amine)

  • Steps :

    • Dissolve quinolin-6-amine and acetic acid in DMF.

    • Add HATU and DIPEA sequentially under nitrogen.

    • Stir at room temperature for 10 hours.

    • Quench with ice water, extract with dichloromethane (DCM), and purify via silica gel chromatography (50% ethyl acetate/hexane).

  • Yield : ~60–70% (estimated from analogous reactions).

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 10.59 (s, 1H, NH), 8.94–8.88 (m, 1H, quinoline-H), 8.74 (d, J = 7.2 Hz, 1H), 7.80–7.56 (m, 3H), 2.03 (s, 3H, CH₃).

  • IR : N–H stretch (3299 cm⁻¹), C=O (1686 cm⁻¹).

  • HRMS : [M + H]⁺ calcd. 186.0899, found 186.0902.

Advantages and Limitations

  • Advantages : Mild conditions, high functional group tolerance.

  • Limitations : Costly reagents, requires anhydrous conditions.

Reaction Overview

Phosphorus oxychloride (POCl₃) activates acetic acid in situ, forming acetyl chloride, which reacts with quinolin-6-amine. This method mirrors benzamide syntheses adapted for acetamides.

Detailed Procedure

  • Reagents :

    • Quinolin-6-amine (1 equiv, 10 mmol)

    • Acetic acid (1.25 equiv, 12.5 mmol)

    • POCl₃ (2 equiv, 20 mmol)

    • Triethylamine (Et₃N, 2 equiv, 20 mmol)

    • Dichloromethane (DCM, 40 mL)

  • Steps :

    • Cool DCM to 0°C under nitrogen.

    • Add quinolin-6-amine, acetic acid, and Et₃N.

    • Dropwise add POCl₃, stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

    • Quench with ice water, extract with DCM, wash with NaHCO₃, and purify via silica chromatography.

  • Yield : ~50–60% (extrapolated from benzamide analogs).

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.94–8.88 (m, 1H), 7.59–7.53 (m, 2H), 2.60 (s, 3H, CH₃).

  • IR : C=O stretch (1698 cm⁻¹).

Advantages and Limitations

  • Advantages : Cost-effective, scalable.

  • Limitations : Hazardous POCl₃ handling, stringent temperature control.

Comparative Analysis of Methods

ParameterHATU/DIPEA MethodPOCl₃ Method
Reaction Time 10 hours2.5 hours
Yield 60–70%50–60%
Cost High (HATU)Low (POCl₃)
Safety ModerateHigh risk (corrosive)
Purification Column chromatographyColumn chromatography

The HATU method is preferable for lab-scale synthesis due to milder conditions, while the POCl₃ route suits industrial applications with proper safety protocols.

Optimization Strategies

Solvent Selection

  • DMF : Enhances HATU reactivity but complicates removal.

  • DCM : Ideal for POCl₃ reactions due to low polarity.

Stoichiometry Adjustments

  • Excess acetic acid (2 equiv) in HATU method ensures complete amine conversion.

  • POCl₃ requires careful stoichiometry to avoid over-acylation.

Temperature Control

  • HATU reactions proceed efficiently at room temperature.

  • POCl₃ mandates 0°C initiation to prevent exothermic side reactions.

Applications and Derivatives

This compound serves as a precursor for antitubercular agents (MIC = 6.25 μg/mL) and kinase inhibitors. Substitutions at the 3-position (e.g., acetyl groups) enhance bioactivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(quinolin-6-yl)acetamide can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced to form various hydrogenated derivatives, which may exhibit different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydrogenated quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(quinolin-6-yl)acetamide is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts.

Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases.

Medicine: this compound is investigated for its potential use in drug discovery and development. Its pharmacological properties make it a candidate for the treatment of infectious diseases, cancer, and inflammatory conditions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(quinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function. This property is particularly useful in antimicrobial and anticancer applications. The compound can also inhibit specific enzymes and receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

N-(quinolin-6-yl)acetamide belongs to a broader class of quinoline-based acetamides. Below is a detailed comparison with structurally related compounds, focusing on substituents, molecular properties, and biological activities.

Structural Modifications and Molecular Properties
Table 1: Key Structural Features and Molecular Weights
Compound Name Substituents/Modifications Molecular Weight (g/mol) Source
This compound Quinoline-6-yl + acetamide ~200 (estimated)
(E)-2-(1-(4-cyanobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolin-3-ylidene + 4-cyanobenzyl substituent 425.45
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-amino + 4-bromobenzyl substituent 485.34
N-(5-chloro-6-methoxyquinolin-8-yl)acetamide 5-Cl, 6-OMe on quinoline 250.68
N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide 2-OH, 4-Me on quinoline 230.26
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide 3-CN, 7-OEt, 4-OH on quinoline 283.29

Key Observations :

  • Substituent Position: Modifications at the quinoline 3-, 4-, 5-, or 7-positions significantly alter molecular weight and polarity.

Key Observations :

  • Electron-Withdrawing Groups : Fluorobenzyl and bromobenzyl substituents () improve activity (pIC50 > 5), likely due to enhanced electrostatic interactions with target proteins.
  • Polar Substituents : Hydroxymethyl groups () reduce activity compared to halogens, suggesting a balance between hydrophobicity and solubility is critical.

Biological Activity

N-(quinolin-6-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline moiety linked to an acetamide functional group. Its molecular formula is C11H10N2OC_{11}H_{10}N_2O with a molecular weight of approximately 202.21 g/mol. The structural features include a nitrogen atom within the quinoline ring and an amide bond, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline ring system allows the compound to intercalate with DNA, inhibiting DNA synthesis and function, which is particularly beneficial in cancer treatment.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, such as phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer progression .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new therapeutic agents against infectious diseases.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for treating infectious diseases.

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Bacteria (e.g., E. coli)12.5 μg/mL
Fungi (e.g., Candida albicans)25 μg/mL

Anticancer Properties

The compound's ability to intercalate with DNA makes it a promising agent in cancer therapy. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells.

Cancer TypeIC50 Value (μM)Reference
Breast Cancer15.0 μM
Lung Cancer10.5 μM

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells through apoptosis induction .
  • Antimicrobial Efficacy : In another study, this compound was tested against multi-drug resistant bacterial strains. The compound showed promising results with MIC values lower than conventional antibiotics, highlighting its potential as an alternative treatment option.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
QuinolineBasic quinoline structureLacks the acetamide functionality
6-AminoquinolineContains an amino group at position 6Enhanced solubility but different activity
N-(4-aminoquinolin-6-yl)acetamideContains an amino group at position 4Potentially increased bioactivity

Q & A

Basic Question: What are the key synthetic strategies for N-(quinolin-6-yl)acetamide derivatives, and how do reaction conditions influence product purity?

Methodological Answer:
Synthesis typically involves nucleophilic substitution, oxidation, or coupling reactions. For example:

  • Substitution : The quinoline core can undergo halogen displacement (e.g., replacing a chloro group with an acetamide moiety) using reagents like sodium hydride in anhydrous DMF at 80–100°C .
  • Oxidation : Quinoline derivatives can be oxidized to N-oxides using potassium permanganate in acidic conditions, which may alter biological activity .
  • Coupling : Suzuki-Miyaura cross-coupling can introduce aryl/heteroaryl groups to the quinoline ring, requiring palladium catalysts and inert atmospheres .
    Critical Note : Solvent choice (e.g., dry ether for reduction) and temperature control are vital to avoid side reactions like over-oxidation or decomposition. NMR and LC-MS are essential for purity validation .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound derivatives for CRAC channel modulation?

Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding:

  • Quinoline Core : Electron-withdrawing groups (e.g., trifluoromethyl at position 6) improve membrane permeability and CRAC channel affinity .
  • Acetamide Linker : Bulky substituents (e.g., cyclopropyl groups) on the phenyl ring reduce off-target interactions, as shown in molecular docking simulations .
  • Functional Groups : Introducing methoxy or ethynyl groups alters charge distribution, impacting electrostatic interactions with channel residues (analyzed via molecular electrostatic potential maps) .
    Data Integration : Combine computational (e.g., AutoDock Vina) and experimental (e.g., patch-clamp electrophysiology) data to validate binding hypotheses .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., distinguishing quinoline H-2/H-4) and confirm acetamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and detects fragmentation patterns indicative of substituent stability .
  • HPLC-PDA : Reversed-phase HPLC with photodiode array detection assesses purity (>95%) and monitors degradation under stress conditions (e.g., pH 9 buffer at 40°C) .

Advanced Question: How can researchers resolve contradictions in biological activity data across cell-based and in vivo assays?

Methodological Answer:

  • Assay Design : Use isogenic cell lines to control genetic variability. For example, compare CRAC channel activity in HEK293 cells vs. primary T-cells .
  • Pharmacokinetic Profiling : Address discrepancies by measuring plasma stability (e.g., microsomal incubation) and tissue distribution (radiolabeled tracers) to identify bioavailability bottlenecks .
  • Dose-Response Validation : Replicate anti-inflammatory or anticancer effects using orthogonal assays (e.g., MTT for viability and ELISA for cytokine release) to rule out false positives .

Advanced Question: What computational approaches predict the metabolic stability of this compound analogs?

Methodological Answer:

  • In Silico Metabolism Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify metabolic soft spots (e.g., CYP450-mediated oxidation of methyl groups) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile positions (e.g., N-oxide formation energy) to prioritize stable derivatives .
  • MD Simulations : Simulate liver microsome interactions to predict phase I/II metabolism pathways and guide structural modifications .

Basic Question: What are the common biological targets investigated for this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET substrates) .
  • Receptor Modulation : Radioligand binding assays (e.g., 3^3H-labeled antagonists) quantify affinity for G-protein-coupled receptors (GPCRs) .
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-negative/-positive pathogens .

Advanced Question: How do crystallographic studies inform the design of this compound co-crystals for improved solubility?

Methodological Answer:

  • X-ray Diffraction : Resolve crystal packing motifs (e.g., hydrogen bonds between acetamide and co-formers like succinic acid) to enhance aqueous solubility .
  • Hansen Solubility Parameters : Predict co-former compatibility by matching HSP values (δD, δP, δH) to minimize lattice energy .
  • Stability Testing : Use dynamic vapor sorption (DVS) to assess hygroscopicity and thermal gravimetric analysis (TGA) for melt/degradation profiles .

Basic Question: What safety protocols are essential for handling this compound derivatives in vitro?

Methodological Answer:

  • Toxicity Screening : Pre-test compounds in HepG2 cells (MTT assay) to estimate IC50_{50} values and prioritize safer analogs .
  • Waste Disposal : Neutralize reactive intermediates (e.g., chloro derivatives) with sodium bicarbonate before disposal .
  • PPE Requirements : Use nitrile gloves, fume hoods, and closed-system reactors to minimize exposure to mutagenic intermediates (e.g., aryl bromides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(quinolin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(quinolin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.